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Compound of Interest

Compound Name:
Bis(4-methoxyphenyl)phosphinic

chloride

CAS No.: 20434-06-4

Cat. No.: B14701360 Get Quote

Executive Summary
Bis(p-anisyl)phosphinic chloride (also known as Bis(4-methoxyphenyl)phosphinic chloride)

is an organophosphorus(V) electrophile used primarily as a phosphorylating agent and a

precursor for electron-rich phosphine ligands.

Critical Distinction: This compound is frequently confused in casual literature searches with

BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). These are distinct chemical entities with

vastly different reactivities. Bis(p-anisyl)phosphinic chloride contains two aromatic rings with

para-methoxy substituents, imparting unique electronic properties that modulate its Lewis

acidity compared to the unsubstituted diphenylphosphinic chloride.

Part 1: Molecular Structure & Electronic Properties
Structural Specifications

IUPAC Name: Bis(4-methoxyphenyl)phosphinic chloride

CAS Number: 125305-68-0 (Note: CAS 20434-05-3 refers to the corresponding acid, a

common precursor)

Molecular Formula:
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Molecular Weight: 296.69 g/mol

Geometry: Distorted Tetrahedral at Phosphorus(V)

Electronic Effects of the p-Anisyl Group
The structural core consists of a central phosphorus atom bonded to a chlorine, an oxygen

(double bond), and two p-anisyl groups.

Induction vs. Resonance: The methoxy (-OMe) group at the para position is a strong

-donor (resonance) and a weak

-acceptor (induction). In the phosphinic chloride system, the resonance effect dominates.

Reactivity Modulation: The electron-donating capability of the two p-anisyl rings increases

the electron density at the phosphorus center relative to diphenylphosphinic chloride. This

makes the P-Cl bond slightly less electrophilic, potentially offering greater selectivity in

phosphorylation reactions with nucleophiles (amines, alcohols) by suppressing side

reactions.

Ligand Precursor Potential: Upon reduction to the phosphine, the p-anisyl groups render the

phosphorus center more basic and nucleophilic, a desirable trait for ligands in palladium-

catalyzed cross-coupling reactions.

Part 2: Synthesis Protocols
The synthesis of bis(p-anisyl)phosphinic chloride typically proceeds via the oxidation of the

secondary phosphine oxide or chlorination of the phosphinic acid.[1]

Synthetic Pathway (Graphviz Diagram)
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Caption: Step-wise synthesis from Grignard precursors to the target phosphinic chloride.

Detailed Protocol: Chlorination of Bis(p-
anisyl)phosphinic Acid
Prerequisite: Start with Bis(p-anisyl)phosphinic acid (commercially available or synthesized via

Grignard addition to diethyl phosphite followed by hydrolysis).

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser,

and a drying tube (CaCl2 or Argon balloon).

Reagent Addition: Charge the flask with Bis(p-anisyl)phosphinic acid (1.0 equiv). Add Thionyl

Chloride (

) in excess (5–10 equiv) to serve as both reagent and solvent. Alternatively, use Oxalyl
Chloride (1.2 equiv) in dry Dichloromethane (DCM) with a catalytic drop of DMF for milder
conditions.

Reaction:

Method A (SOCl2): Heat to reflux (
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) for 2–4 hours until gas evolution (

,

) ceases.

Method B (Oxalyl Chloride): Stir at room temperature for 4–12 hours.

Workup: Remove excess solvent and volatile byproducts under reduced pressure (rotary

evaporation followed by high vacuum).

Purification: The residue is typically a moisture-sensitive solid or viscous oil used directly in

the next step without further purification. If necessary, recrystallize from dry hexane/toluene

under inert atmosphere.

Validation Check: The disappearance of the broad P-OH stretch (

) in IR and the shift in

NMR confirm conversion.

Part 3: Spectroscopic Characterization
Researchers should verify the structure using the following expected data ranges.

Data Summary Table
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Technique Parameter
Expected Value /
Feature

Structural Insight

NMR

Chemical Shift (

)

+40 to +55 ppm

(approx)

Deshielded relative to

acid (

20-35 ppm) due to Cl

electronegativity.

NMR

p-Methoxy (

)

3.80 – 3.90 ppm

(Singlet)

Diagnostic of p-anisyl

group integrity.

NMR Aromatic Protons 6.90 – 7.80 ppm

(Multiplets)

Characteristic AA'BB'

or AA'XX' pattern for

p-substituted rings.

IR Spectroscopy
Strong phosphoryl

stretch.

IR Spectroscopy
Weak/Medium band,

confirms chlorination.

Crystallographic Considerations
While the specific crystal structure of the chloride is rarely reported due to its hydrolytic

instability, the analogous acid (Bis(4-methoxyphenyl)phosphinic acid) crystallizes in the

monoclinic system. The P=O bond length is typically

, and the C-P-C angle is compressed (

) due to the bulky oxygen and chlorine substituents.

Part 4: Applications in Drug Development &
Synthesis
Ligand Design (The "Anisyl Effect")
Bis(p-anisyl)phosphinic chloride is a key intermediate for synthesizing P-chiral phosphines and

electron-rich biaryl ligands.
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Mechanism: Reaction with Grignard reagents followed by reduction (e.g., with

Trichlorosilane) yields tertiary phosphines where the methoxy group increases basicity.

Utility: These ligands are superior in Suzuki-Miyaura and Buchwald-Hartwig couplings

involving deactivated aryl chlorides.

Surface Functionalization
The p-anisyl moiety serves as a robust anchor for surface modification, particularly in Dye-

Sensitized Solar Cells (DSSCs).

Protocol: The chloride reacts with surface hydroxyl groups on

or ITO, forming stable P-O-Metal bonds.

Benefit: The methoxy groups provide a hydrophobic shield, preventing water ingress and

enhancing device stability.

Conceptual Reactivity Map (Graphviz)
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Caption: Primary reactivity channels: Hydrolysis, Substitution, and Reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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